molecular formula C22H30N2O9 B8115120 N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester

N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester

Cat. No.: B8115120
M. Wt: 466.5 g/mol
InChI Key: CAVPCEKPEOIRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester is a multifunctional polyethylene glycol (PEG) linker with two terminal propargyl groups and a 4-oxo-butanoic NHS ester. This compound is widely used in bioconjugation, drug delivery, and surface modification due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules through copper-catalyzed azide-alkyne Click Chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Mechanism of Action

The mechanism of action of N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester involves the formation of stable triazole linkages through copper-catalyzed azide-alkyne Click Chemistry. The propargyl groups react with azide-bearing compounds or biomolecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and surface modification applications .

Comparison with Similar Compounds

N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester is unique due to its dual propargyl groups and NHS ester functionality, which allows for versatile applications in bioconjugation and surface modification. Similar compounds include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O9/c1-3-11-29-15-17-31-13-9-23(10-14-32-18-16-30-12-4-2)19(25)7-8-22(28)33-24-20(26)5-6-21(24)27/h1-2H,5-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVPCEKPEOIRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.